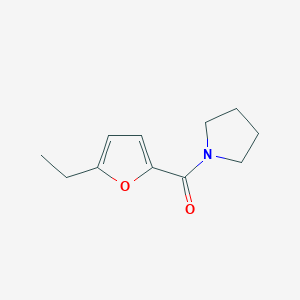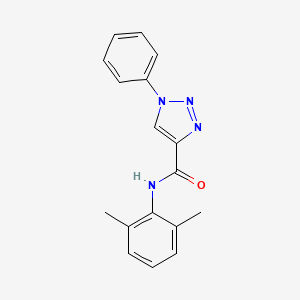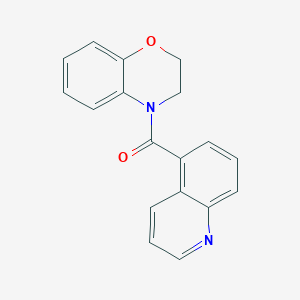
5-ethyl-N-methyl-N-phenylfuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethyl-N-methyl-N-phenylfuran-2-carboxamide, also known as EML-1, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EML-1 belongs to the class of furan carboxamides, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Mechanism of Action
The mechanism of action of 5-ethyl-N-methyl-N-phenylfuran-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in inflammation and cancer. Specifically, 5-ethyl-N-methyl-N-phenylfuran-2-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. Additionally, 5-ethyl-N-methyl-N-phenylfuran-2-carboxamide has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and cancer.
Biochemical and Physiological Effects:
5-ethyl-N-methyl-N-phenylfuran-2-carboxamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 5-ethyl-N-methyl-N-phenylfuran-2-carboxamide inhibits the proliferation and migration of cancer cells, induces apoptosis (programmed cell death), and suppresses the expression of genes involved in cancer progression. Additionally, 5-ethyl-N-methyl-N-phenylfuran-2-carboxamide has been shown to reduce the production of inflammatory cytokines and chemokines, and to inhibit the activation of immune cells involved in inflammation.
Advantages and Limitations for Lab Experiments
One advantage of 5-ethyl-N-methyl-N-phenylfuran-2-carboxamide is its potent anti-inflammatory and analgesic effects, which make it a useful tool for studying the mechanisms of inflammation and pain. Additionally, 5-ethyl-N-methyl-N-phenylfuran-2-carboxamide has shown promising anticancer activity, making it a potential candidate for the development of new cancer therapies. However, one limitation of 5-ethyl-N-methyl-N-phenylfuran-2-carboxamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on 5-ethyl-N-methyl-N-phenylfuran-2-carboxamide. One area of interest is the development of more efficient synthesis methods for 5-ethyl-N-methyl-N-phenylfuran-2-carboxamide, which could facilitate its use in both laboratory and clinical settings. Additionally, further studies are needed to elucidate the precise mechanism of action of 5-ethyl-N-methyl-N-phenylfuran-2-carboxamide, particularly with regard to its anticancer activity. Finally, there is a need for more comprehensive preclinical studies to evaluate the safety and efficacy of 5-ethyl-N-methyl-N-phenylfuran-2-carboxamide in animal models, with the ultimate goal of developing new therapies for human diseases.
Synthesis Methods
5-ethyl-N-methyl-N-phenylfuran-2-carboxamide can be synthesized through a multi-step process involving the reaction of furan-2-carboxylic acid with ethylamine, followed by N-methylation and N-phenylation. The final product is obtained through purification using column chromatography.
Scientific Research Applications
5-ethyl-N-methyl-N-phenylfuran-2-carboxamide has been extensively studied for its potential therapeutic applications. Research has shown that 5-ethyl-N-methyl-N-phenylfuran-2-carboxamide has potent anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain, arthritis, and other inflammatory conditions. Additionally, 5-ethyl-N-methyl-N-phenylfuran-2-carboxamide has demonstrated promising anticancer activity, particularly against breast and lung cancer cells.
properties
IUPAC Name |
5-ethyl-N-methyl-N-phenylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-3-12-9-10-13(17-12)14(16)15(2)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAZQDHBBNMOOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C(=O)N(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-N-methyl-N-phenylfuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5-bromothiophen-3-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B7558550.png)


![3-bromo-N-[(1-phenylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B7558568.png)
![N-[(5-bromothiophen-3-yl)methyl]cyclopentanecarboxamide](/img/structure/B7558571.png)


![N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B7558596.png)




